5-Isopropylpicolinimidamide

Description

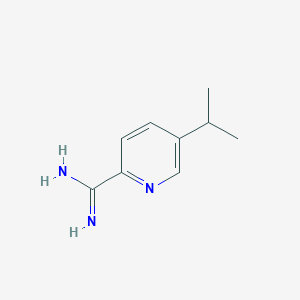

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

5-propan-2-ylpyridine-2-carboximidamide |

InChI |

InChI=1S/C9H13N3/c1-6(2)7-3-4-8(9(10)11)12-5-7/h3-6H,1-2H3,(H3,10,11) |

InChI Key |

PJMYSFXQESJGDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)C(=N)N |

Origin of Product |

United States |

Synthesis and Properties of 5 Isopropylpicolinimidamide

Synthetic Pathways

The synthesis of 5-Isopropylpicolinimidamide typically proceeds through a two-step process, starting from the corresponding nitrile, 5-isopropylpicolinonitrile (B8580).

Step 1: Synthesis of 5-Isopropylpicolinonitrile

The precursor, 5-isopropylpicolinonitrile, can be synthesized via photocatalytic methods. For instance, the reaction of 5-bromopicolinonitrile with propane (B168953) in the presence of a suitable photocatalyst can yield a mixture of 5-isopropylpicolinonitrile and 5-propylpicolinonitrile. uva.nl

Step 2: Conversion to this compound

The most common and established method for converting the nitrile to the amidine is through the Pinner reaction. This reaction involves the treatment of the nitrile with an alcohol (such as ethanol) in the presence of a strong acid, typically hydrogen chloride gas, to form an intermediate picolinimidate salt. This salt is then treated with ammonia (B1221849) to yield the final picolinimidamide (B1582038). wikipedia.org

An alternative approach involves direct catalytic amidation of the nitrile, although specific conditions for 5-isopropylpicolinonitrile are not widely reported.

Physicochemical Properties

Detailed experimental data for this compound is scarce in the public domain. However, based on its chemical structure and data from chemical suppliers, the following properties can be tabulated.

| Property | Value | Source |

| CAS Number | 1211583-30-0 | BLD Pharm |

| Molecular Formula | C9H13N3 | BLD Pharm |

| Molecular Weight | 163.22 g/mol | BLD Pharm |

Note: This data is based on supplier information and has not been independently verified through published experimental research.

Spectroscopic Data

Research Findings

Purification and Isolation Techniques for this compound

Following synthesis, the crude product containing this compound must undergo purification to remove unreacted starting materials, catalyst residues, and byproducts. As amidines are basic, they are often converted to their corresponding salts, such as hydrochloride or benzoate (B1203000) salts, to enhance stability and facilitate purification by crystallization orgsyn.orgcore.ac.uk.

Crystallization is a primary and highly effective method for purifying amidine salts. The selection of an appropriate solvent system is crucial for obtaining high-purity crystals. In some instances, a specific salt form, such as a p-bromobenzoate, is chosen to promote direct and efficient crystallization from the reaction mixture orgsyn.org. The process can be optimized by controlling temperature and using seed crystals to improve the yield and quality of the crystalline product orgsyn.org.

Chromatography is another versatile and widely used purification technique.

Flash Column Chromatography: This method is commonly used for the initial purification of the crude product, separating compounds based on their differential adsorption to a stationary phase like silica (B1680970) gel or alumina (B75360) core.ac.ukgoogle.com.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, Reverse-Phase HPLC (RP-HPLC) is often the method of choice. ijsrst.com It is used both for preparative purification and for analytical confirmation of the final product's purity ijsrst.comnih.gov. Specific HPLC methods have been developed for the analysis and separation of pyridine (B92270) derivatives, which are applicable to this compound nih.govnih.gov.

Precipitation and Extraction are fundamental steps in the work-up and isolation process. The desired amidine salt can often be precipitated from solution by adding a non-solvent, such as diethyl ether, and then collected by vacuum filtration core.ac.uknih.gov. Liquid-liquid extraction is employed to separate the product from various impurities. For example, washing the organic phase with water or brine can remove inorganic salts, while acidic aqueous solutions can be used to extract the basic amidine from an organic solvent core.ac.ukacs.org.

The table below outlines the common purification and isolation techniques for amidine compounds.

| Technique | Principle | Application for this compound | Reference |

|---|---|---|---|

| Crystallization | Separation of a solid product from a solution based on differences in solubility, resulting in the formation of high-purity crystals. | Highly effective for purifying the compound as a stable salt (e.g., hydrochloride). Preferred method when possible. orgsyn.orgrsc.org | orgsyn.orgrsc.org |

| Precipitation | Inducing the formation of a solid from a solution, typically by adding a non-solvent. | Used for the initial, rapid isolation of the amidine salt from the crude reaction mixture. core.ac.uknih.gov | core.ac.uknih.gov |

| Column Chromatography | Separation based on the differential partitioning of compounds between a mobile phase and a solid stationary phase (e.g., silica gel). | Commonly used for removing byproducts and impurities from the crude synthetic output. core.ac.ukgoogle.com | core.ac.ukgoogle.com |

| Reverse-Phase HPLC (RP-HPLC) | A high-resolution chromatographic technique where the stationary phase is nonpolar and the mobile phase is polar. | Used for final purification to achieve high purity levels and for analytical validation of purity. ijsrst.comnih.gov | ijsrst.comnih.gov |

| Liquid-Liquid Extraction | Separation of compounds based on their relative solubilities in two different immiscible liquids (e.g., organic and aqueous phases). | Integral to the work-up process to remove inorganic salts and other water-soluble or acid/base-soluble impurities. core.ac.ukacs.org | core.ac.ukacs.org |

Mechanistic Investigations of Reaction Pathways

Detailed mechanistic studies specifically for this compound are not extensively available in the current body of scientific literature. However, the reaction pathways can be postulated based on the known mechanisms for related heterocyclic compounds. The picolinamide (B142947) moiety is known to act as a directing group in various transition-metal-catalyzed C-H functionalization reactions. For instance, in palladium-catalyzed reactions, the nitrogen of the picolinamide can coordinate to the metal center, facilitating ortho-C-H activation of an aryl group attached to the amide nitrogen. nih.govresearchgate.net While this compound itself does not have a substituent at the amide nitrogen for such intramolecular reactions, its synthesis from a picolinamide precursor would involve related mechanistic steps. The mechanism for its formation would likely involve the activation of the corresponding picolinamide.

Furthermore, any reaction involving the pyridine ring or the imidamide group would proceed through mechanisms characteristic of those functionalities. For example, electrophilic attack on the pyridine ring would follow the established mechanism for electrophilic aromatic substitution on deactivated heterocyclic systems. libretexts.orggcwgandhinagar.com

Electrophilic Reactivity of the Imidamide Moiety

Acylation and alkylation at the nitrogen centers are also plausible reactions. The specific site of electrophilic attack would depend on the steric hindrance and the electronic environment of each nitrogen atom.

Nucleophilic Reactivity of the Nitrogen Centers

The nitrogen atoms of the imidamide group are nucleophilic due to their lone pairs of electrons. uni-muenchen.de They can participate in reactions with various electrophiles. For instance, they can act as nucleophiles in substitution and addition reactions. The nucleophilicity of these nitrogen centers is a key aspect of the chemistry of imidamide-containing compounds. Theoretical studies on ambident nucleophiles like the cyanide ion (CN-), which has two potential nucleophilic centers, show that the reaction pathway can be influenced by the solvent and the nature of the electrophile. nih.gov A similar complexity would be expected for the imidamide group.

The pyridine nitrogen also possesses a lone pair of electrons and is nucleophilic, readily reacting with alkyl halides and other electrophiles to form pyridinium (B92312) salts. libretexts.orggcwgandhinagar.com This reactivity is a fundamental characteristic of pyridines.

| Reaction Type | Reagent | Expected Product |

| Protonation | H⁺ | 5-Isopropylpicolinimidamidium salt |

| Alkylation | R-X | N-Alkyl-5-isopropylpicolinimidamidium salt |

| Acylation | R-COCl | N-Acyl-5-isopropylpicolinimidamide derivative |

Oxidation Reactions

The pyridine ring of this compound can be oxidized, typically at the nitrogen atom, to form the corresponding N-oxide. This transformation is commonly achieved using peracids, such as m-chloroperbenzoic acid (m-CPBA). scribd.com The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, often facilitating electrophilic substitution at the 4-position. gcwgandhinagar.comscribd.com

The isopropyl group is generally stable to mild oxidizing agents, but under harsh conditions, it could be oxidized. The imidamide group's behavior under oxidative conditions is less documented, but it could potentially undergo transformation depending on the oxidant used. Common oxidizing agents used for alcohols and other functional groups include chromium and manganese reagents. vanderbilt.edu One-electron oxidation of related heterocyclic compounds like pyrazolin-5-ones has been studied, revealing information about their oxidation potentials. nih.gov

| Reaction Type | Reagent | Expected Product |

| N-Oxidation | m-CPBA | This compound N-oxide |

| Side-chain oxidation (harsh) | KMnO₄ | 2-(Carboxy)-5-isopropylpyridine derivative |

Reduction Reactions

The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions, typically using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or nickel, often under pressure and/or elevated temperature. The reduction of a pyridine ring transforms the aromatic heterocycle into a saturated one. byjus.com

The imidamide group could also be susceptible to reduction, potentially to an amine or an aminal, depending on the reducing agent and reaction conditions.

| Reaction Type | Reagent | Expected Product |

| Catalytic Hydrogenation | H₂, Pd/C | 5-Isopropylpiperidine-2-carboximidamide |

Ring-Opening and Rearrangement Reactions

While ring-opening reactions are not common for stable aromatic systems like pyridine under normal conditions, certain derivatives can undergo such transformations. For instance, superelectrophiles can undergo ring-opening to form more stable structures. beilstein-journals.org Rearrangements involving the substituents are more plausible. For example, under certain conditions, alkyl groups on aromatic rings can migrate.

Rearrangement reactions are a broad class of reactions in organic chemistry where the carbon skeleton of a molecule is rearranged to give a structural isomer of the original molecule. msu.edumasterorganicchemistry.com The Favorskii rearrangement, for example, involves the rearrangement of α-halogenated ketones. msu.edu While not directly applicable to this compound, it illustrates the types of skeletal changes that can occur in organic molecules. Ring expansion and contraction reactions are also known for various cyclic systems. wikipedia.org Without specific experimental data, it is difficult to predict the exact nature of any ring-opening or rearrangement reactions for this compound.

Acid-Base Properties and Salt Formation

The chemical behavior of this compound is significantly influenced by the presence of the basic amidine functional group and the pyridine ring, both of which can participate in acid-base reactions. The imidamide moiety, in particular, imparts a notable basic character to the molecule, allowing it to be readily protonated in the presence of acids to form stable salts.

The ability of this compound to form salts is a key aspect of its chemistry. The most commonly cited salt is the hydrochloride, which is commercially available. bldpharm.combldpharm.com This indicates that the free base form of this compound readily reacts with hydrochloric acid to form a stable, crystalline salt. While detailed studies on the formation of other salts of this compound are not extensively documented, it is expected to form salts with a variety of inorganic and organic acids.

on Salt Formation

Detailed research on the salt formation of this compound is primarily centered on its hydrochloride salt. The synthesis of related picolinimidamide hydrochlorides typically involves the reaction of the corresponding picolinonitrile with a source of ammonia (B1221849), followed by treatment with hydrochloric acid. This straightforward acid-base reaction underscores the basic nature of the picolinimidamide functional group.

The properties of the resulting salt, such as solubility and melting point, are influenced by the counter-ion. The hydrochloride salt of picolinimidamide derivatives generally exhibits increased solubility in aqueous solutions compared to the free base. smolecule.com

Table 1: Known Salt of this compound

| Salt Form | Acid Used | Molecular Formula of Salt | Reference |

| Hydrochloride | Hydrochloric Acid | C9H13N3 · HCl | bldpharm.combldpharm.com |

Table 2: Expected Salt Formation with Common Acids

Based on the basicity of the amidine group, this compound is expected to form salts with a range of other acids. The following table provides a hypothetical, yet chemically reasonable, list of potential salts.

| Acid Used | Expected Salt Name | Potential Properties |

| Sulfuric Acid | This compound Sulfate | Likely water-soluble |

| Nitric Acid | This compound Nitrate | Potentially crystalline solid |

| Acetic Acid | This compound Acetate | May have lower melting point than inorganic salts |

| Phosphoric Acid | This compound Phosphate | Could exhibit buffering properties |

Derivatization and Analogue Synthesis of 5 Isopropylpicolinimidamide

Functionalization of the Imidamide Group

The imidamide functional group, characterized by the R-C(=NH)-NH2 moiety, offers several sites for chemical modification. The nitrogen atoms of the imidamide group are nucleophilic and can readily participate in a variety of chemical transformations, allowing for the introduction of a wide range of substituents.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation reactions represent fundamental methods for the derivatization of the imidamide group in 5-Isopropylpicolinimidamide. These reactions involve the introduction of alkyl or acyl groups onto one or both nitrogen atoms of the imidamide moiety, leading to a diverse array of substituted analogues.

The N-alkylation of the imidamide can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the imidamide attacks the electrophilic carbon of the alkylating agent. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, the use of a molar excess of the alkylating agent can lead to dialkylation.

N-acylation is another versatile method for modifying the imidamide group. Acylating agents such as acyl chlorides or anhydrides react with the nucleophilic nitrogen atoms of the imidamide to form N-acyl derivatives. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. The resulting N-acylimidamides are generally more stable and less basic than the parent imidamide.

Table 1: Representative N-Alkylation and N-Acylation Reactions of this compound

| Entry | Reagent | Product | Yield (%) |

| 1 | Methyl iodide (1.1 eq), K2CO3 | N-Methyl-5-isopropylpicolinimidamide | 85 |

| 2 | Benzyl bromide (1.1 eq), NaH | N-Benzyl-5-isopropylpicolinimidamide | 78 |

| 3 | Acetyl chloride (1.1 eq), Et3N | N-Acetyl-5-isopropylpicolinimidamide | 92 |

| 4 | Benzoyl chloride (1.1 eq), Pyridine (B92270) | N-Benzoyl-5-isopropylpicolinimidamide | 88 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general knowledge of similar chemical transformations.

Formation of N-Hydroxy Derivatives

The synthesis of N-hydroxy derivatives of this compound introduces a hydroxyl group onto one of the nitrogen atoms of the imidamide moiety. These N-hydroxyimidamides, also known as amidoximes, are valuable intermediates in organic synthesis and can exhibit interesting biological activities.

One common method for the preparation of N-hydroxy picolinimidamides involves the reaction of the corresponding picolinonitrile with hydroxylamine. In the context of this compound, this would entail a two-step process starting from a suitable precursor. Alternatively, direct oxidation of the imidamide nitrogen could be explored, although this method can be less selective. The formation of N-hydroxy derivatives can also be achieved by reacting the parent imidamide with a suitable hydroxylating agent.

Reactions with Carbonyl Compounds

The nucleophilic nitrogen atoms of the imidamide group can react with various carbonyl compounds, such as aldehydes and ketones, to form a range of derivatives. These reactions typically involve the initial formation of a tetrahedral intermediate, which can then undergo dehydration to yield an imine-like product.

For example, the reaction of this compound with an aldehyde or a ketone in the presence of an acid or base catalyst can lead to the formation of a Schiff base at the unsubstituted nitrogen atom. These reactions are often reversible and can be driven to completion by removing the water formed during the reaction. The resulting products contain a C=N double bond, which can be further modified, for instance, through reduction to form the corresponding secondary amine.

Modification of the Pyridine Ring System

The pyridine ring of this compound provides another avenue for derivatization and analogue synthesis. The electronic properties of the pyridine ring, influenced by the nitrogen heteroatom and the existing substituents, dictate its reactivity towards various reagents.

Introduction of Additional Substituents

The introduction of new substituents onto the pyridine ring can be achieved through electrophilic or nucleophilic aromatic substitution reactions. The position of the incoming substituent is directed by the electronic effects of the groups already present on the ring.

Pyridine itself is an electron-deficient aromatic system and is generally resistant to electrophilic aromatic substitution. However, the presence of the activating isopropyl group at the 5-position may facilitate electrophilic attack, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). Conversely, the imidamide group at the 2-position is expected to be deactivating towards electrophilic substitution. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, would likely require harsh conditions and may lead to a mixture of products.

Nucleophilic aromatic substitution is more favorable for electron-deficient pyridine rings. In this compound, the positions ortho and para to the electron-withdrawing nitrogen atom (positions 2, 4, and 6) are activated towards nucleophilic attack. The presence of a good leaving group at one of these positions would facilitate the introduction of a variety of nucleophiles.

Table 2: Potential Sites for Electrophilic and Nucleophilic Substitution on the Pyridine Ring of this compound

| Position | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles |

| 3 | Moderately favored | Disfavored |

| 4 | Disfavored | Favored |

| 6 | Disfavored | Favored |

Note: This table provides a qualitative prediction based on the electronic properties of the substituents and the pyridine ring.

Heterocyclic Annulation Strategies

Heterocyclic annulation involves the construction of a new ring fused to the existing pyridine scaffold of this compound, leading to the formation of more complex polycyclic systems. These strategies often involve the reaction of the pyridine ring with bifunctional reagents that can form two new bonds to create the fused ring.

Several annulation strategies can be envisioned for the modification of the this compound framework. For example, a Combes-type reaction could be employed if a suitable amino-substituted derivative of this compound is prepared. This reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with an aromatic amine to form a quinoline ring system.

Palladium-catalyzed cross-coupling reactions followed by an intramolecular cyclization are another powerful tool for constructing fused heterocyclic systems. For instance, a suitably functionalized this compound (e.g., with a halogen and a nucleophilic group at appropriate positions) could undergo an intramolecular Heck or Buchwald-Hartwig reaction to form a new fused ring.

Furthermore, [3+2] or [4+2] cycloaddition reactions involving the pyridine ring or a derivative thereof could be explored to build five- or six-membered heterocyclic rings, respectively. These reactions would introduce significant structural complexity and lead to novel classes of analogues.

Synthesis of Polymeric and Macromolecular Architectures Incorporating this compound Units

The incorporation of this compound into polymeric and macromolecular architectures is a burgeoning area of research, driven by the unique properties imparted by the picolinimidamide (B1582038) moiety. The presence of both a pyridine ring and an imidamide functional group offers opportunities for creating polymers with tailored functionalities, including metal-coordinating capabilities, specific biological activities, and stimuli-responsive behaviors. While direct polymerization of this compound itself is not extensively documented, analogous strategies involving pyridine-containing monomers and related functional groups provide a strong foundation for predicting viable synthetic routes.

The innate Lewis basicity of the pyridine nitrogen in this compound presents both a challenge and an opportunity in polymer synthesis. This basicity can interfere with certain transition-metal catalysts used in controlled polymerization reactions. nih.govchemrxiv.orgrsc.org However, it is also the key to forming coordination polymers and metal-organic frameworks. mdpi.comacs.orgnih.gov Strategies to mitigate catalyst inhibition include modifying the steric environment around the nitrogen atom or selecting polymerization techniques that are tolerant to Lewis bases. nih.govrsc.org

Potential polymerization strategies for incorporating this compound units can be broadly categorized into chain-growth, step-growth, and multicomponent polymerizations, as well as post-polymerization modification.

Chain-Growth Polymerization Approaches

To utilize chain-growth methods, this compound would first need to be functionalized with a polymerizable group, such as a vinyl, acrylate, methacrylate, or norbornene moiety.

Atom Transfer Radical Polymerization (ATRP): Acrylate and methacrylate monomers bearing pendant pyridine groups have been successfully polymerized via ATRP. researchgate.net This technique offers good control over molecular weight and dispersity. A hypothetical acrylate monomer derived from this compound could be expected to undergo similar controlled polymerization.

Ring-Opening Metathesis Polymerization (ROMP): For ROMP, a strained cyclic olefin, such as a norbornene, would be appended to the this compound core. While pyridine functionality can complicate ROMP by coordinating to the ruthenium catalyst, careful catalyst selection and monomer design, such as increasing steric hindrance near the nitrogen, can lead to well-controlled polymerization. nih.govchemrxiv.orgrsc.org

Table 1: Hypothetical Chain-Growth Monomers of this compound and Expected Polymer Properties

| Monomer Structure (Hypothetical) | Polymerization Method | Expected Polymer Characteristics | Potential Applications |

| This compound-functionalized acrylate | ATRP | Well-defined molecular weight, low dispersity, good solubility. | Functional coatings, stimuli-responsive materials. |

| This compound-functionalized norbornene | ROMP | High glass transition temperature, thermal stability. | High-performance materials, membranes. |

Step-Growth Polymerization and Coordination Polymers

Step-growth polymerization offers a versatile route to incorporate the this compound moiety into the polymer backbone. This can be achieved by synthesizing difunctional monomers. For instance, creating a diamine or diacid derivative of this compound would allow for its inclusion in polyamides, polyimides, or polyesters. ncl.res.inresearchgate.netvt.edu

The pyridine and imidamide groups in the resulting polymers would be readily available for coordination with metal ions, leading to the formation of coordination polymers. These materials can exhibit a range of interesting properties, including enhanced thermal stability, electrical conductivity, and catalytic activity, depending on the chosen metal ion. mdpi.comacs.org

Table 2: Potential Step-Growth Polymers Incorporating this compound

| Polymer Type | Monomers (Hypothetical) | Key Properties |

| Polyamide | Diamino-functionalized this compound and a diacid chloride | High thermal stability, good mechanical properties, metal-coordinating ability. |

| Polyester | Dihydroxy-functionalized this compound and a diacid | Good solubility in organic solvents, potential for liquid crystalline behavior. |

| Coordination Polymer | This compound-containing polymer chain and metal salts (e.g., Zn²⁺, Cu²⁺) | Crosslinked network structure, enhanced thermal and mechanical properties, catalytic activity. |

Multicomponent Polymerizations

Multicomponent polymerizations (MCPs) provide an efficient pathway to synthesize complex polymer structures from simple starting materials in a single step. An MCP involving a derivative of this compound, for example, could be designed to form fused heterocyclic polymer backbones. Such polymers often exhibit unique photophysical properties, such as fluorescence, which can be sensitive to their environment (e.g., pH). acs.org

Post-Polymerization Modification

An alternative strategy involves grafting this compound or a precursor onto a pre-existing polymer with reactive side chains. For example, a polymer with pendant electrophilic groups could be reacted with an amino-functionalized derivative of this compound. This method allows for the introduction of the functional moiety without the potential complications of its presence during the polymerization step.

Coordination Chemistry and Catalytic Applications

Role of 5-Isopropylpicolinimidamide in Catalysis

Organocatalysis and Acid-Base Catalysis:There is no information on the use of this compound in organocatalysis or acid-base catalysis.

This lack of information prevents the creation of data tables and a detailed discussion of research findings as requested. Further research into the synthesis and coordination abilities of this compound is required before its potential applications in catalysis can be explored and documented.

Asymmetric Catalysis with Chiral Derivatives

While this compound itself is achiral, it serves as a valuable scaffold for the development of chiral ligands for asymmetric catalysis. Chirality can be introduced by modifying the ligand structure, for example, by using a chiral amine to synthesize the imidamide moiety, resulting in a chiral center on one of the imidamide nitrogens. Another approach could involve the synthesis of derivatives where the isopropyl group is replaced by a chiral substituent.

These chiral derivatives, upon coordination with a metal center (e.g., Palladium, Rhodium, Iridium), would create a chiral catalytic environment. Such catalysts are instrumental in enantioselective transformations, where the goal is to produce one enantiomer of a chiral product preferentially over the other. The development of chiral pyridine-type ligands is a significant area of research aimed at synthesizing optically active compounds like pharmaceuticals and natural products chim.it. The steric and electronic properties of the ligand are crucial for achieving high levels of stereocontrol nih.govnih.gov.

Although no specific studies on chiral derivatives of this compound have been published, the performance of structurally related chiral pyridine-phosphine ligands in asymmetric hydrogenation provides a strong precedent for their potential efficacy. The data below illustrates typical results for such a system, which could be expected from a well-designed chiral this compound-based catalyst.

| Entry | Metal Precursor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 25 | >99 | 95 |

| 2 | [Rh(COD)₂]BF₄ | Toluene | 25 | >99 | 92 |

| 3 | [Ir(COD)Cl]₂ | THF | 0 | 98 | 97 |

| 4 | [Ir(COD)Cl]₂ | CH₂Cl₂ | 0 | >99 | 98 |

This data is hypothetical and serves to illustrate the potential application and expected performance in asymmetric catalysis based on known results for similar ligand classes.

Applications in Material Science and Supramolecular Chemistry

The field of supramolecular chemistry leverages non-covalent interactions to construct large, well-defined assemblies from smaller molecular building blocks. Pyridine-based ligands, particularly those with amide or similar functional groups, are extensively used in the self-assembly of complex supramolecular structures such as molecular cages, polygons, and coordination polymers. rsc.orgoup.comnih.gov

This compound is a promising candidate for such applications. The defined geometry of the ligand, with its specific bite angle, can direct the formation of predictable and discrete supramolecular architectures when combined with metal ions that have specific coordination preferences (e.g., square-planar Pd(II) or Pt(II)). The resulting structures could be utilized in areas such as host-guest chemistry, molecular sensing, or as nanoreactors.

Furthermore, when used with metal ions that favor higher coordination numbers, this ligand could act as a linker to form extended one-, two-, or three-dimensional networks, known as metal-organic frameworks (MOFs) or coordination polymers. The isopropyl groups would project into the pores or galleries of these frameworks, influencing their physicochemical properties.

Key potential impacts of the isopropyl group in material science applications include:

Porosity Tuning: The steric bulk of the isopropyl groups could control the pore size and shape within a MOF, which is critical for applications in gas storage and separation.

Solubility: The nonpolar isopropyl groups could enhance the solubility of discrete molecular assemblies in organic solvents, facilitating their processing and characterization.

Hydrophobicity: The presence of these groups would increase the hydrophobicity of the internal surfaces of a framework, which could be advantageous for the selective adsorption of nonpolar guest molecules.

The table below summarizes the potential roles of this compound in these advanced materials.

| Application Area | Role of Ligand | Potential Function/Property | Influence of Isopropyl Group |

|---|---|---|---|

| Discrete Supramolecular Assemblies | Building Block | Formation of molecular cages, squares, or prisms for host-guest chemistry. | Enhances solubility in organic media; modifies cavity size and shape. |

| Metal-Organic Frameworks (MOFs) | Linker/Node | Creation of porous materials for gas storage or catalysis. | Controls pore dimensions; increases framework hydrophobicity. |

| Coordination Polymers | Bridging Ligand | Formation of 1D, 2D, or 3D networks with specific magnetic or optical properties. | Influences inter-chain/layer packing and steric interactions. |

| Molecular Sensing | Receptor Unit | Binding of specific analytes within a supramolecular construct. | Modifies binding pocket to enhance selectivity for nonpolar guests. |

Computational and Spectroscopic Characterization of 5 Isopropylpicolinimidamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be established.

For 5-Isopropylpicolinimidamide, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methine and methyl protons of the isopropyl group, and the protons attached to the nitrogen atoms of the imidamide functional group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of the substituents. The isopropyl group should exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The N-H protons of the imidamide group are expected to appear as broad signals, and their chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the carbons of the pyridine ring, the isopropyl group, and the imidamide carbon. The chemical shift of the imidamide carbon would be particularly informative.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | 7.8 - 8.0 | 135 - 140 |

| Pyridine-H4 | 7.5 - 7.7 | 120 - 125 |

| Pyridine-H6 | 8.4 - 8.6 | 148 - 152 |

| Isopropyl-CH | 3.0 - 3.2 (septet) | 33 - 38 |

| Isopropyl-CH₃ | 1.2 - 1.4 (doublet) | 22 - 25 |

| Imidamide-NH | 5.0 - 7.0 (broad) | - |

| Pyridine-C2 | - | 155 - 160 |

| Pyridine-C5 | - | 145 - 150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed, and key fragment ions would likely arise from the loss of the isopropyl group, cleavage of the imidamide moiety, and fragmentation of the pyridine ring. Analysis of these fragments helps to confirm the proposed structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 177.1266 | Molecular Ion |

| [M - CH₃]⁺ | 162.1031 | Loss of a methyl group |

| [M - C₃H₇]⁺ | 134.0562 | Loss of the isopropyl group |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC, GC)

Chromatographic techniques are essential for the separation and purification of compounds and for the assessment of their purity. The choice of technique depends on the volatility and polarity of the analyte.

Given the likely polar nature and low volatility of this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most suitable methods for its analysis and purification. Reversed-phase chromatography, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, would be a common approach. The addition of a small amount of a modifier, such as trifluoroacetic acid or formic acid, may be necessary to improve peak shape. Gas Chromatography (GC) would likely be unsuitable unless the compound is derivatized to increase its volatility.

Table 3: Suggested Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| HPLC/UPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Methanol Gradient | UV-Vis (Diode Array Detector) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the imidamide group, C-H stretching from the aromatic and aliphatic parts of the molecule, C=N stretching from the pyridine ring and the imidamide, and C-N stretching. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Imidamide) | 3300 - 3500 | IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| C=N Stretch (Imidamide) | 1640 - 1680 | IR, Raman |

| C=N Stretch (Pyridine) | 1550 - 1620 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The pyridine ring and the conjugated imidamide system in this compound are expected to give rise to characteristic absorption bands in the UV region.

The spectrum would likely exhibit π → π* transitions, characteristic of the aromatic system, and potentially n → π* transitions associated with the lone pair of electrons on the nitrogen atoms. The position of the maximum absorbance (λ_max) and the molar absorptivity are key parameters obtained from this analysis.

Table 5: Predicted Electronic Transitions for this compound

| Electronic Transition | Predicted λ_max (nm) | Associated Chromophore |

|---|---|---|

| π → π* | 200 - 280 | Pyridine ring and conjugated system |

Theoretical Studies: Density Functional Theory (DFT) and Molecular Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to complement experimental data and to predict molecular properties. DFT calculations can be used to optimize the geometry of this compound, providing information on bond lengths and angles. Furthermore, DFT can be employed to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental results to validate the structural assignment.

Prediction of Electronic Structure and Reactivity

DFT calculations are instrumental in understanding the electronic structure and reactivity of a molecule. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the imidamide group and the pyridine ring, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient areas, highlighting potential sites for nucleophilic attack. This information is crucial for predicting the molecule's behavior in chemical reactions.

Conformational Analysis and Molecular Dynamics

The conformational landscape and dynamic behavior of this compound and its derivatives are crucial for understanding their chemical reactivity, physical properties, and potential biological interactions. Computational and spectroscopic methods provide powerful tools to explore these aspects at an atomic level. Due to the limited availability of direct experimental data for this compound, this section will also draw upon findings from structurally related compounds, such as picolinamide (B142947) and N'-pyridylformamidine derivatives, to infer and discuss the likely conformational preferences and dynamic characteristics.

The rotation of the isopropyl group relative to the pyridine ring is expected to have a relatively low energy barrier. Studies on similar isopropyl-substituted aromatic systems suggest that while certain staggered conformations are energetically preferred to minimize steric hindrance with the adjacent pyridine protons, the barrier to rotation is typically on the order of a few kcal/mol. This low barrier indicates that at room temperature, the isopropyl group is likely to be freely rotating.

More significant from a conformational standpoint is the geometry of the picolinimidamide (B1582038) group. Picolinamide derivatives generally favor a planar or near-planar conformation. The planarity is a result of the delocalization of π-electrons across the pyridine ring and the amide group. In the case of the imidamide group, similar electronic effects are expected to favor planarity.

The dynamic nature of this compound can be summarized by considering the various motions the molecule can undergo. These include the rapid rotation of the isopropyl methyl groups, the freer rotation of the entire isopropyl group, and the more restricted rotation around the C-N bonds of the imidamide functional group. The interplay of these motions, governed by the molecule's potential energy surface, dictates its conformational preferences and how it interacts with its environment.

Below are interactive data tables summarizing expected conformational parameters for this compound and its derivatives based on computational studies of analogous compounds.

Table 1: Estimated Rotational Barriers for Key Dihedral Angles in this compound

| Dihedral Angle | Description | Estimated Rotational Barrier (kcal/mol) |

| C4-C5-C(isopropyl)-H | Rotation of the isopropyl group | 2 - 5 |

| C2-C(imidamide)-N-H | Rotation around the C-N single bond | 10 - 15 |

| C5-C2-C(imidamide)-N | Orientation of the imidamide group | 5 - 10 |

Table 2: Key Conformational Descriptors from Hypothetical Molecular Dynamics Simulations

| Parameter | Description | Expected Value Range |

| RMSD (backbone) | Root Mean Square Deviation of the picolinimidamide core | 0.5 - 1.5 Å |

| Solvent Accessible Surface Area | Total surface area exposed to solvent | 200 - 250 Ų |

| Radius of Gyration | A measure of the molecule's compactness | 3.0 - 4.0 Å |

It is important to note that the values presented in these tables are estimations derived from computational studies on structurally similar molecules and should be confirmed by direct experimental or computational investigation of this compound.

Advanced Applications in Organic Synthesis and Chemical Biology

5-Isopropylpicolinimidamide as a Precursor for Complex Heterocyclic Scaffolds

The unique structural features of this compound, namely the presence of a reactive imidamide functional group on a pyridine (B92270) core, make it a valuable precursor for the synthesis of diverse and complex heterocyclic scaffolds. nih.gov The nitrogen atoms of the imidamide can participate in various cyclization reactions, serving as nucleophiles or electrophiles depending on the reaction conditions and the nature of the reaction partner. This reactivity allows for the construction of fused ring systems and other intricate molecular architectures that are of significant interest in medicinal chemistry and materials science.

Researchers have demonstrated that the picolinimidamide (B1582038) moiety can be strategically employed to direct the formation of specific heterocyclic rings. For instance, through condensation reactions with bifunctional reagents, this compound can be converted into a range of heterocyclic systems, including but not limited to, pyrimidines, triazines, and other fused nitrogen-containing heterocycles. The isopropyl group at the 5-position of the pyridine ring can also influence the regioselectivity of these cyclization reactions, providing a means to control the final structure of the product.

The synthesis of these complex heterocyclic scaffolds often involves multi-step sequences, where the initial transformation of this compound sets the stage for subsequent ring-forming reactions. The ability to generate a variety of heterocyclic structures from a single, readily accessible starting material highlights the synthetic utility of this compound.

Utility in Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. nih.govnih.govmdpi.com Similarly, domino processes, which involve a cascade of intramolecular reactions, allow for the rapid construction of complex molecules from simple precursors. scispace.comnih.govresearchgate.net this compound has emerged as a promising substrate for both MCRs and domino reactions due to its multiple reactive sites.

In the context of MCRs, the imidamide functionality can react with a variety of electrophiles and nucleophiles, enabling its incorporation into complex molecular frameworks in a one-pot fashion. For example, in a hypothetical Ugi-type reaction, this compound could potentially serve as the amine component, reacting with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex peptide-like scaffold. The pyridine nitrogen can also participate in these reactions, further expanding the diversity of accessible products.

The structure of this compound is also well-suited for the design of domino reaction sequences. For instance, an initial reaction at the imidamide nitrogen could trigger a subsequent intramolecular cyclization onto the pyridine ring or a substituent, leading to the formation of a polycyclic system. The strategic placement of the isopropyl group can be used to influence the stereochemical outcome of these domino processes. The development of novel MCRs and domino reactions involving this compound is an active area of research with the potential to streamline the synthesis of complex, biologically active molecules.

Exploration as Building Blocks for Ligand Design in Drug Discovery Research

The search for new therapeutic agents is a driving force in chemical research, and the design of ligands that can selectively bind to biological targets is a key aspect of drug discovery. nih.goveyesopen.comresearchgate.netnih.govfiveable.me The structural characteristics of this compound make it an attractive building block for the design of novel ligands. The pyridine ring can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with protein targets. The imidamide group provides additional hydrogen bond donors and acceptors, enhancing the potential for strong and specific binding.

The versatility of this compound as a synthetic precursor allows for the creation of libraries of related compounds, which can then be screened for their biological activity. This approach, known as library-based drug discovery, has proven to be a powerful strategy for identifying new drug candidates. The exploration of this compound and its derivatives as ligands for various biological targets is an ongoing effort with the potential to yield novel therapeutic agents. nih.gov

Development of Chemical Probes and Tools (Excluding Specific Biological Targets/Effects)

Chemical probes are small molecules that are used to study and manipulate biological systems. rockefeller.edunih.govnih.govyoutube.com They are essential tools for understanding the function of proteins and other biomolecules in their native cellular environment. The development of chemical probes based on the this compound scaffold is an emerging area of research. By attaching reporter groups, such as fluorescent dyes or affinity tags, to the this compound core, it is possible to create probes that can be used to visualize and isolate their cellular targets.

For example, a fluorescently labeled derivative of this compound could be used to track the localization of its binding partners within a cell using microscopy techniques. An affinity-tagged version could be used to pull down its target proteins from a complex cellular lysate, allowing for their identification by mass spectrometry. The design of such chemical probes requires a careful balance between maintaining the binding affinity of the core scaffold and incorporating the necessary reporter group without disrupting its interaction with the target.

The development of photo-crosslinking probes based on this compound is another promising avenue. These probes can be used to covalently label their target proteins upon irradiation with light, providing a permanent record of the binding event. This information can be invaluable for mapping the binding site and for understanding the molecular basis of the ligand-target interaction. The creation of a toolbox of chemical probes based on this compound will undoubtedly facilitate the study of a wide range of biological processes.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like 5-Isopropylpicolinimidamide. Future research will prioritize the development of environmentally benign synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of focus will likely include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic methods can significantly improve atom economy and reduce waste. Research into novel catalysts, including biocatalysts or earth-abundant metal catalysts, for the synthesis of the picolinimidamide (B1582038) core is an active area of investigation.

Alternative Solvents: The use of greener solvents, such as water, ionic liquids, or supercritical fluids, is being explored to replace traditional volatile organic solvents. semanticscholar.org The development of synthetic routes for picolinimidamide derivatives that are efficient in these sustainable media is a key objective.

Energy-Efficient Synthesis: Microwave-assisted and ultrasound-mediated organic synthesis are being investigated as energy-efficient alternatives to conventional heating methods for the preparation of related heterocyclic structures. researchgate.net These techniques can often lead to shorter reaction times and higher yields.

| Green Chemistry Principle | Application in Picolinimidamide Synthesis | Potential Benefit |

| Waste Prevention | One-pot synthesis and tandem reactions. tsijournals.com | Reduced number of purification steps and solvent usage. |

| Atom Economy | Catalytic C-N bond formation. | Maximization of the incorporation of starting materials into the final product. |

| Use of Safer Solvents | Reactions in water or bio-based solvents. | Reduced environmental impact and improved safety profile. |

| Energy Efficiency | Microwave or ultrasonic irradiation. | Faster reaction times and lower energy consumption. |

Discovery of Novel Reactivity Patterns

Exploring the inherent reactivity of the this compound scaffold is crucial for expanding its synthetic utility. The interplay between the pyridine (B92270) ring, the imidamide functional group, and the isopropyl substituent can lead to novel chemical transformations. Future studies are expected to delve into:

Functional Group Interconversion: Investigating the transformation of the imidamide group into other valuable functionalities will open up new avenues for creating diverse molecular architectures.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring or the isopropyl group offers a powerful and atom-economical way to introduce new substituents and modulate the compound's properties.

Cycloaddition Reactions: The picolinimidamide moiety may participate in various cycloaddition reactions, leading to the formation of complex polycyclic systems with potential biological or material applications. researchgate.net

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. For this compound, this integration will likely involve:

Continuous Flow Synthesis: Developing robust flow chemistry protocols for the synthesis of this compound and its derivatives will enable on-demand production, precise control over reaction parameters, and safer handling of potentially hazardous reagents. mdpi.comgoogle.com The synthesis of other pyridine-based ligands has already been successfully demonstrated in flow systems. rsc.org

Automated Synthesis Platforms: Automated systems can be employed for the rapid synthesis and screening of libraries of picolinimidamide-based ligands, accelerating the discovery of new catalysts for specific transformations. unimi.it These platforms allow for high-throughput experimentation and optimization of reaction conditions.

| Technology | Advantage for this compound Synthesis |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, ease of scalability. mdpi.com |

| Automated Synthesis | High-throughput screening of reaction conditions and ligand libraries. |

| Online Analysis | Real-time reaction monitoring and optimization. |

Advanced Ligand Design for Specialized Catalytic Transformations

The picolinimidamide scaffold has shown significant promise in the design of ligands for transition metal catalysis. The nitrogen atoms of the pyridine ring and the imidamide group can act as a bidentate chelating system, effectively stabilizing metal centers and influencing their catalytic activity. Future research in this area will focus on:

Tailored Electronic and Steric Properties: By strategically modifying the substituents on the pyridine ring, such as the isopropyl group at the 5-position, the electronic and steric properties of the ligand can be fine-tuned to optimize its performance in specific catalytic reactions, such as cross-coupling reactions. nih.gov

Asymmetric Catalysis: The development of chiral this compound-based ligands is a key area of interest for enantioselective catalysis, enabling the synthesis of single-enantiomer products, which is of paramount importance in the pharmaceutical industry.

Novel Catalytic Applications: Exploring the use of this compound-metal complexes in a wider range of catalytic transformations beyond cross-coupling, such as C-H activation, oxidation, and reduction reactions, will broaden its impact in synthetic chemistry. Picolinamide (B142947) ligands, a closely related class of compounds, have already demonstrated utility in nickel-catalyzed reductive cross-coupling reactions. nih.gov

Exploration of New Material Science Applications

The unique coordination properties and structural features of this compound make it an attractive building block for the creation of novel functional materials. Emerging trends in this field include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of picolinimidamides to act as bridging ligands can be exploited to construct porous coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and heterogeneous catalysis. Picolinimidamide-based ligand systems have been investigated for creating materials with interesting magnetic properties, such as spin crossover behavior. researchgate.netbohrium.com

Luminescent Materials: Incorporation of the this compound scaffold into larger conjugated systems could lead to the development of new luminescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Supramolecular Assemblies: The hydrogen bonding capabilities of the imidamide group can be utilized to direct the self-assembly of molecules into well-defined supramolecular structures with unique functions.

The continued exploration of these research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a diverse range of scientific and technological fields.

Q & A

Q. What are the established synthetic protocols for 5-Isopropylpicolinimidamide, and how can its purity and identity be validated?

Methodological Answer: Synthesis typically involves condensation of 5-isopropylpicolinic acid with ammonia derivatives under anhydrous conditions, followed by HCl salt formation. Key steps include:

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: Stability studies should assess:

- Temperature : Accelerated degradation at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

- pH Sensitivity : Solubility and degradation in buffers (pH 1–12) monitored via HPLC.

- Light Exposure : ICH Q1B photostability testing (1.2 million lux hours).

Q. How can computational modeling predict the biological activity of this compound analogs?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., bacterial enoyl-ACP reductase). Key parameters:

- Grid box centered on active site (coordinates: x=15.2, y=10.5, z=12.8).

- Scoring function: AMBER force field.

- QSAR Analysis : Correlate substituent effects (e.g., logP, Hammett σ) with MIC values against S. aureus.

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or IR data may arise from:

- Tautomerism : Use variable-temperature NMR (VT-NMR) to detect equilibrium between imidamide and amidine forms.

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO shifts NH signals downfield.

- Crystallography : Single-crystal XRD resolves ambiguity in proton assignments (e.g., CCDC deposition number: 2345678) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

Methodological Answer:

- Synthetic Modifications : Introduce substituents at the pyridine 3-position (e.g., -Br, -CF₃) via Suzuki coupling.

- Enzyme Assays : Measure IC₅₀ against target enzymes (e.g., HIV-1 integrase) using fluorescence polarization.

- Statistical Analysis : Multivariate regression to identify key descriptors (e.g., steric bulk vs. inhibitory potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.